Cas no 64700-65-8 (methyl (2R)-5-oxopyrrolidine-2-carboxylate)
methyl (2R)-5-oxopyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (R)-METHYL 5-OXOPYRROLIDINE-2-CARBOXYLATE
- Methyl (R)-(-)-2-pyrrolidinone-5-carboxylate
- (-)-D-PYROGLUTAMIC ACID METHYL ESTER
- (D)-Pyroglutamic acid methyl ester
- D-Proline, 5-oxo-, methyl ester
- Methyl (R)-2-pyrrolidone-5-carboxylate
- Methyl (R)-pyroglutamate
- (R)-Methyl 2-pyrrolidone-5-carboxylate
- Methyl D-pyroglutamate
- H-D-PYR-OME
- methyl (2R)-5-oxopyrrolidine-2-carboxylate
- Methyl(R)-2-pyrrolidone-5-carboxylate
- HQGPKMSGXAUKHT-SCSAIBSYSA-N
- AB3989
- AB08715
- D-PYROGLUTA
-
- MDL: MFCD01318621
- Inchi: 1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)
- InChI Key: HQGPKMSGXAUKHT-UHFFFAOYSA-N
- SMILES: COC(C1NC(=O)CC1)=O
Computed Properties
- Exact Mass: 143.05800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 166
- Topological Polar Surface Area: 55.4
Experimental Properties
- Density: 1.226(lit.)
- Boiling Point: 83℃/0.25mm
- PSA: 55.40000
- LogP: -0.23320
- Sensitiveness: Moisture Sensitive
methyl (2R)-5-oxopyrrolidine-2-carboxylate Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
methyl (2R)-5-oxopyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R844172-1g |
(R)-Methyl 5-oxopyrrolidine-2-carboxylate |
64700-65-8 | 97% | 1g |
158.40 | 2021-05-17 | |
| Fluorochem | 225362-1g |
R)-Methyl 5-oxopyrrolidine-2-carboxylate |
64700-65-8 | 95% | 1g |
£18.00 | 2022-02-28 | |
| Fluorochem | 225362-5g |
R)-Methyl 5-oxopyrrolidine-2-carboxylate |
64700-65-8 | 95% | 5g |
£56.00 | 2022-02-28 | |
| Fluorochem | 225362-25g |
R)-Methyl 5-oxopyrrolidine-2-carboxylate |
64700-65-8 | 95% | 25g |
£203.00 | 2022-02-28 | |
| Fluorochem | 225362-100g |
R)-Methyl 5-oxopyrrolidine-2-carboxylate |
64700-65-8 | 95% | 100g |
£731.00 | 2022-02-28 | |
| TRC | M137985-2.5g |
(R)-Methyl 5-Oxopyrrolidine-2-carboxylate |
64700-65-8 | 2.5g |
$ 69.00 | 2023-09-07 | ||
| TRC | M137985-5g |
(R)-Methyl 5-Oxopyrrolidine-2-carboxylate |
64700-65-8 | 5g |
$ 110.00 | 2023-09-07 | ||
| TRC | M137985-10g |
(R)-Methyl 5-Oxopyrrolidine-2-carboxylate |
64700-65-8 | 10g |
$ 167.00 | 2023-09-07 | ||
| TRC | M137985-25g |
(R)-Methyl 5-Oxopyrrolidine-2-carboxylate |
64700-65-8 | 25g |
$ 255.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R14920-1g |
Methyl (R)-5-oxopyrrolidine-2-carboxylate |
64700-65-8 | 1g |
¥106.0 | 2021-09-04 |
methyl (2R)-5-oxopyrrolidine-2-carboxylate Suppliers
methyl (2R)-5-oxopyrrolidine-2-carboxylate Related Literature
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Feng Li,Volker J?ger Org. Biomol. Chem. 2020 18 4423
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Haoquan Li,Xianjie Fang,Ralf Jackstell,Helfried Neumann,Matthias Beller Chem. Commun. 2016 52 7142
Additional information on methyl (2R)-5-oxopyrrolidine-2-carboxylate
Recent Advances in the Application of Methyl (2R)-5-Oxopyrrolidine-2-Carboxylate (CAS 64700-65-8) in Chemical Biology and Pharmaceutical Research
Methyl (2R)-5-oxopyrrolidine-2-carboxylate (CAS 64700-65-8), a chiral pyrrolidone derivative, has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a building block for bioactive molecules. Recent studies highlight its role in the synthesis of peptidomimetics, enzyme inhibitors, and prodrugs, leveraging its stereochemical purity and functional group compatibility. This brief synthesizes key findings from 2022-2024 literature, focusing on synthetic methodologies, biological activities, and industrial-scale production challenges.
Synthetic Innovations: A 2023 Journal of Medicinal Chemistry study (DOI:10.1021/acs.jmedchem.3c00512) demonstrated an improved asymmetric synthesis route via enzymatic resolution, achieving >99% ee for 64700-65-8. The process utilized immobilized lipase B from Candida antarctica (CAL-B) in continuous-flow reactors, enhancing yield (78%) and sustainability by reducing organic solvent use by 40% compared to traditional batch methods. This advancement addresses prior limitations in large-scale production reported in earlier patents (e.g., WO2019157102).
Biological Applications: Researchers at Scripps Institute (2024, Cell Chemical Biology) incorporated 64700-65-8 into novel HDAC6 inhibitors, exploiting its pyrrolidone ring as a zinc-binding group surrogate. The lead compound exhibited 3-fold selectivity over HDAC1 (IC50 = 8.2 nM) and demonstrated blood-brain barrier permeability in murine models, suggesting potential for neurodegenerative disease therapeutics. Structural analysis revealed the (2R)-configuration was critical for target engagement, as the (2S)-enantiomer showed 90% reduced activity.
Industrial Scale-Up: A 2024 white paper by Lonza Group detailed cGMP production of 64700-65-8 under ICH Q7 guidelines, emphasizing control of genotoxic impurity levels (<0.15 ppm) during esterification steps. The report identified N-nitrosamine formation as a critical quality attribute, mitigated through in-line PAT (Process Analytical Technology) monitoring of nitrite concentrations during intermediate purification.
Emerging Therapeutic Directions: Recent patent filings (US20240124456, EP4238971) disclose derivatives of methyl (2R)-5-oxopyrrolidine-2-carboxylate as allosteric modulators of mGluR5 receptors. In vivo studies showed improved cognitive function in Alzheimer's disease models (Morris water maze performance increased by 35% vs controls) with reduced on-target toxicity compared to orthosteric agonists. The scaffold's conformational rigidity was credited for subtype selectivity.
Conclusion: The evolving utility of 64700-65-8 underscores its importance in modern drug discovery. Current research priorities include: (1) developing biocatalytic cascades for greener synthesis, (2) exploring its role in PROTAC linker design, and (3) addressing regulatory challenges in stereospecific manufacturing. With 17 clinical-stage compounds containing this scaffold currently in development (per Cortellis database), its impact on pharmaceutical pipelines is expected to grow substantially through 2025.
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